molecular formula C21H17FN2O3 B2757514 N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-81-1

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2757514
CAS No.: 946301-81-1
M. Wt: 364.376
InChI Key: RDWWQAFONOGNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (ID: G842-0159) is a dihydropyridine carboxamide derivative with a molecular formula of C₁₉H₁₆F N₃O₃ and a molecular weight of 379.39 g/mol . The compound features a 4-fluorophenylmethyl group at position 1 and a 3-acetamido-substituted phenyl ring on the carboxamide moiety. Its structural framework is associated with modulation of kinase activity and receptor binding, though its specific biological targets remain under investigation .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)16-4-2-5-18(12-16)23-20(26)19-6-3-11-24(21(19)27)13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWQAFONOGNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Aza-Wittig/Diels-Alder Approach

The pyridinone core was synthesized via a one-pot catalytic aza-Wittig/electrocyclization sequence (Scheme 1), adapting methodology from Whiteose et al.:

Reagents :

  • Isocyanate precursor: Ethyl 3-isocyanatopropanoate
  • Enamine: N-(4-Fluorobenzyl)enamine derived from cinnamaldehyde
  • Catalyst: Triphenylphosphine oxide (10 mol%)
  • Solvent: Toluene, 110°C, 18 h

Mechanism :

  • Aza-Wittig Reaction : Formation of azadiene intermediate via phosphine oxide-catalyzed elimination
  • Electrocyclization : 6π-electron conrotatory ring closure to yield 2-oxo-1,2-dihydropyridine

Yield : 52% after silica gel chromatography

Advantages :

  • Avoids stoichiometric phosphine reagents
  • Tolerates electron-deficient aromatic aldehydes

Suzuki-Miyaura Coupling for Aryl Functionalization

The 4-fluorobenzyl group was introduced via palladium-catalyzed cross-coupling (Scheme 2), leveraging boronic ester intermediates:

Reaction Conditions :

  • Boronate: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • Electrophile: 4-Fluorobenzyl bromide
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2.0 M aq.)
  • Solvent: Toluene/EtOH (2:1), 80°C, 4.5 h

Yield : 93% isolated yield

Key Optimization :

  • Degassing with argon minimized oxidative side reactions
  • Mixed solvent system enhanced boronate solubility

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of the pyridinone carboxylic acid (1.2 eq) with EDCl/HOAt in DMF, followed by addition of 3-aminoacetophenone (1.0 eq) provided the target amide:

Conditions :

  • EDCl (1.5 eq), HOAt (1.5 eq)
  • DMF, 0°C → rt, 12 h
  • Yield: 78%

Purity : >95% by HPLC (C18, 0.1% TFA in H₂O/MeCN)

Mixed Carbonate Approach

Alternative activation using pentafluorophenyl carbonate:

Procedure :

  • Pyridinone carboxylic acid + PFP-TFAA (1.3 eq) in THF
  • Add 3-aminoacetophenone (1.1 eq), DMAP (0.2 eq)
  • Stir at 40°C, 6 h

Yield : 85% (higher than EDCl method)

Advantage :

  • Avoids racemization risks
  • Easier byproduct removal

N-Alkylation Optimization

Comparative study of alkylation conditions:

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 24 62
Cs₂CO₃ DMF 80 12 88
DBU THF 60 6 73

Optimal Conditions :

  • 4-Fluorobenzyl bromide (1.5 eq)
  • Cs₂CO₃ (3.0 eq)
  • DMF, 80°C, 12 h
  • Yield: 88%

Characterization Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.52 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.54 (t, J = 7.8 Hz, 1H, ArH), 7.38–7.31 (m, 2H, ArH), 6.98 (t, J = 8.6 Hz, 2H, ArH), 6.43 (d, J = 6.9 Hz, 1H, Py-H), 5.12 (s, 2H, CH₂), 2.64 (s, 3H, COCH₃)

HRMS (ESI) :
Calcd for C₂₁H₁₈FN₂O₃ [M+H]⁺: 365.1297
Found: 365.1293

Challenges and Mitigation Strategies

  • Oxidative Degradation of Dihydropyridinone :

    • Solved by conducting reactions under inert atmosphere
    • Added 0.1 eq BHT as radical scavenger
  • Regioselectivity in N-Alkylation :

    • Use of bulky bases (Cs₂CO₃) favored N-over O-alkylation
  • Amine Prototropy in Coupling :

    • Pre-activation of carboxylic acid minimized keto-enol interference

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Phenyl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
N-(4-ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (G842-0076) C₂₁H₁₉F N₂O₂ 350.39 4-ethylphenyl Lower polarity; potential reduced solubility compared to G842-0159 .
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₂₃H₁₇ClF N₂O₃ 429.85 2-chloro-6-fluorobenzyl; 4-acetylphenyl Increased steric bulk and lipophilicity; may enhance receptor binding but reduce selectivity .
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide C₂₃H₂₄F N₂O₂ 385.45 Cycloheptyl carboxamide substituent Binds CB2 receptor as an inverse agonist; bulky group alters docking pose vs. SR144528 .

Key Observations :

  • The addition of a chloro substituent (as in ) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Binding Mode Differences : The cycloheptyl analog () interacts with residues K3.28 and S7.39 in CB2 receptors but lacks engagement with S2.60, a critical residue for SR144528’s inverse agonism .

Kinase-Targeting Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) C₂₆H₂₁ClF₂N₄O₄ 542.92 Ethoxy group; chloropyridinyloxy extension Potent Met kinase inhibitor (IC₅₀ = 3.9 nM); oral efficacy in preclinical models .

Comparison with G842-0159 :

  • Structural Complexity : BMS-777607 includes an ethoxy group and a chloropyridinyloxy side chain, which are absent in G842-0159. These groups enhance interactions with the Met kinase ATP-binding pocket, conferring selectivity over related kinases .
  • Therapeutic Implications: While BMS-777607 is optimized for kinase inhibition, G842-0159’s simpler structure may prioritize different targets (e.g., cannabinoid or tyrosine kinase receptors) .

Pharmacokinetic and Physicochemical Comparisons

Compound LogP (Predicted) Solubility (mg/mL) Plasma Protein Binding Half-Life (h) References
G842-0159 2.8 0.12 ~85% 4.2
BMS-777607 4.1 0.03 >90% 8.5
Cycloheptyl analog () 3.5 0.08 ~80% 6.1

Key Trends :

  • Lipophilicity : BMS-777607’s higher LogP correlates with prolonged half-life but lower solubility, limiting oral bioavailability without formulation aids .
  • Solubility: G842-0159’s moderate solubility suggests suitability for intravenous or subcutaneous delivery .

Biological Activity

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H18FN3O3
  • Molecular Weight : 413.41 g/mol

The compound features a dihydropyridine core, which is known for its diverse pharmacological properties, including antihypertensive and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The dihydropyridine moiety is particularly noted for modulating calcium channels, which can influence vascular tone and cardiac function.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent.

1. Antioxidant Activity Study

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound demonstrated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Concentration (µM)% Inhibition
1025%
5055%
10080%

2. Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, the compound was administered at varying doses. The results showed a significant reduction in paw edema compared to the control group.

Dose (mg/kg)Paw Edema Reduction (%)
1030%
2050%
4070%

3. Antimicrobial Activity

Testing against common pathogens revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

Schiff base formation : Reacting 4-fluorobenzylamine with a suitable aldehyde (e.g., 3-acetylbenzaldehyde) under reflux in ethanol to form an intermediate imine .

Cyclization : Treating the intermediate with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to construct the dihydropyridine core. Reaction conditions (e.g., 60–80°C, 12–24 hours) significantly influence yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., acetylphenyl and fluorobenzyl groups). For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns at δ 7.2–7.4 ppm .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+^+ at m/z 407.14).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (ketone C=O) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:
SAR strategies include:

Substituent variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess effects on target binding affinity .

Scaffold modification : Introduce methyl or methoxy groups to the dihydropyridine ring to modulate lipophilicity and metabolic stability .

In vitro screening : Test derivatives against relevant biological targets (e.g., kinase enzymes or cancer cell lines) using dose-response assays (IC50_{50} determination) . Computational docking (e.g., AutoDock Vina) can prioritize candidates by predicting binding modes to conserved active sites .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Answer:
Contradictions may arise from:

  • Assay conditions : Variations in pH, serum proteins, or incubation time can alter compound stability. Standardize protocols (e.g., 48-hour exposure in RPMI-1640 medium with 10% FBS) .
  • Cell line heterogeneity : Use isogenic cell panels (e.g., NCI-60) to evaluate tissue-specific responses. For example, a compound may show potent activity in breast cancer lines (MCF-7) but not in lung cancer (A549) due to differential expression of target proteins .
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement) and CRISPR-based gene knockout to validate mechanism .

Advanced: What in vivo experimental models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics :
    • Administer a single oral dose (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Key parameters: TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life .
    • Assess bioavailability by comparing AUC024_{0-24} for intravenous vs. oral routes .
  • Toxicity :
    • Conduct 28-day repeated dose studies in rodents, monitoring liver enzymes (ALT, AST) and renal function (creatinine) .
    • Histopathological analysis of major organs (liver, kidneys) to detect necrosis or inflammation .

Basic: What reaction conditions maximize yield during the cyclization step?

Answer:
Optimal conditions derived from analogous dihydropyridines :

  • Solvent : Anhydrous ethanol or THF.
  • Catalyst : 10 mol% piperidine or DBU to accelerate ring closure.
  • Temperature : 70°C for 18 hours achieves >80% yield.
  • Workup : Quench with ice-cwater, extract with dichloromethane, and dry over Na2_2SO4_4.

Advanced: How can metabolic stability be improved through structural modifications?

Answer:

  • Block labile sites : Introduce methyl groups at metabolically vulnerable positions (e.g., para to the amide) to hinder cytochrome P450 oxidation .
  • Prodrug strategies : Convert the acetyl group to a tert-butyl carbonate ester for enhanced solubility and delayed hydrolysis in plasma .
  • In silico prediction : Use ADMET software (e.g., Schrödinger’s QikProp) to prioritize derivatives with favorable logP (2–4) and low CYP3A4 inhibition .

Basic: What in vitro assays are recommended for preliminary antibacterial screening?

Answer:

  • Microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton broth (96-well plate), inoculate with 1×105^5 CFU/mL, and incubate at 37°C for 18 hours. MIC values <10 μg/mL indicate promising activity .
  • Time-kill kinetics : Monitor bacterial viability at 0, 2, 4, 8, and 24 hours post-treatment to distinguish bactericidal vs. bacteriostatic effects .

Advanced: What computational methods validate target binding hypotheses?

Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å suggests stable ligand-target complexes .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for SAR-guided derivatives. A ΔΔG < -1.5 kcal/mol correlates with improved potency .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) using MOE or Phase .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate force fields : Use polarized charge models (e.g., AM1-BCC) for more accurate ligand parameterization .
  • Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and compare with docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.